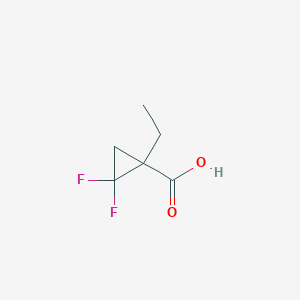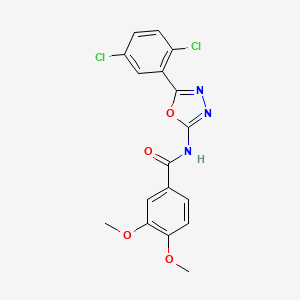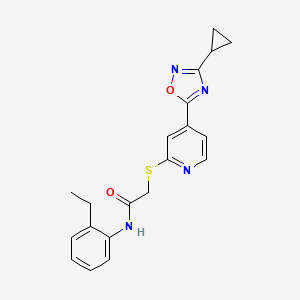
CDDO-2P-Im
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDDO-2P-Im is a synthetic oleanane triterpenoid . It is an analogue of CDDO-Imidazolide and has a chemopreventive effect . It has been shown to reduce the size and severity of lung tumors in a mouse lung cancer model .
Synthesis Analysis
The synthesis of this compound involves the modification of the oleanane backbone . The specific details of the synthesis process are not provided in the available literature.
Molecular Structure Analysis
The molecular formula of this compound is C39H46N4O3 . The structure of this compound has been prepared with chemdraw . The red-colored areas represent a modification to the oleanane backbone .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 618.8 g/mol . It has a XLogP3-AA value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 618.35699134 g/mol . Its topological polar surface area is 106 Ų .
Aplicaciones Científicas De Investigación
Cancer Prevention and Treatment
- CDDO-2P-Im, a derivative of CDDO-Imidazolide, has shown potential as a chemopreventive drug. It induces differentiation and apoptosis in leukemia cells at nanomolar concentrations. It also exhibits anti-inflammatory properties by suppressing inducible nitric oxide synthase expression and elevating heme oxygenase-1 and quinone reductase levels in various tissues. Notably, this compound demonstrated effectiveness in reducing lung tumor size and severity in a mouse lung cancer model (Cao et al., 2015).
Inhibition of Nuclear Factor-κB Activation
- CDDO-Im, the parent compound of this compound, acts as a direct inhibitor of IκB kinase β, which leads to the inhibition of nuclear factor-κB binding to DNA and subsequent transcriptional activation. This activity suggests potential for anti-inflammatory and antitumor applications (Yore et al., 2006).
Liver Ischemia-Reperfusion Injury
- CDDO-Im has shown protective effects against liver ischemia-reperfusion injury in mice by activating the Nrf2/HO-1 pathway and enhancing autophagy. This suggests potential therapeutic use in minimizing liver injury caused by ischemia-reperfusion (Xu et al., 2017).
Obesity Prevention
- CDDO-Im prevented high-fat diet-induced obesity in mice by activating Nrf2 signaling, reducing body weight, adipose mass, and hepatic lipid accumulation. This indicates its potential in managing obesity (Shin et al., 2009).
Aflatoxin-Induced Tumorigenesis
- CDDO-Im demonstrated a significant reduction in hepatic tumorigenesis in rats exposed to aflatoxin, highlighting its chemopreventive potency and suggesting its potential in targeting Nrf2 pathways with triterpenoids for cancer prevention (Yates et al., 2006).
Protection from Acetaminophen Hepatotoxicity
- CDDO-Im induced Nrf2-dependent cytoprotective genes and protected the liver from acetaminophen-induced hepatic injury, indicating its therapeutic potential in preventing drug-induced liver damage (Reisman et al., 2009).
Mecanismo De Acción
CDDO-2P-Im has been shown to bind GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma . It exhibits enhanced activity and improved pharmacokinetics over CDDO-Im, a previous generation synthetic oleanane triterpenoid . The activation of the unfolded protein response (UPR) in myeloma cells upon this compound treatment is a key step in this compound-induced apoptosis .
Safety and Hazards
Propiedades
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

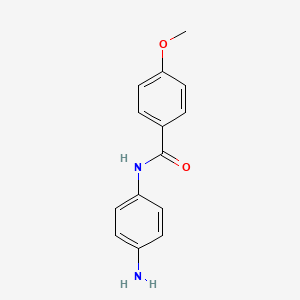
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)
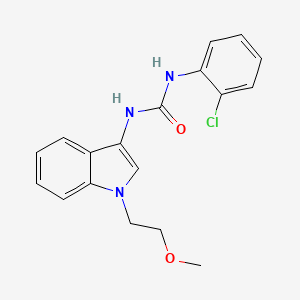

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
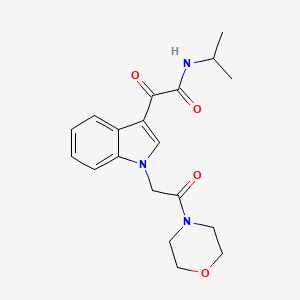
![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
